Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative systematic names include ethyl 3-amino-4-(3-hydroxypropylamino)benzoate, which represents a simplified version of the same chemical structure. The compound is also referenced in chemical databases using the synonym this compound, maintaining consistency across different supplier and research platforms.
The naming convention reflects the compound's core benzoate structure, with specific substitution patterns that define its chemical identity. The ethyl ester functional group at the carboxyl position provides the "ethyl" designation, while the amino substituents at positions 3 and 4 of the benzene ring give rise to the "3-amino-4-[(3-hydroxypropyl)amino]" portion of the name. This systematic approach ensures unambiguous identification of the compound across scientific literature and commercial databases.
The nomenclature also reflects the hierarchical nature of the substitution pattern, where the primary amino group at position 3 is designated first, followed by the more complex 3-hydroxypropyl amino substituent at position 4. This naming system allows chemists to reconstruct the molecular structure directly from the systematic name, facilitating accurate communication and documentation in research settings.
Molecular Formula and Weight: C₁₂H₁₈N₂O₃ (238.28 g/mol)
The molecular formula C₁₂H₁₈N₂O₃ represents the precise atomic composition of this compound, with a calculated molecular weight of 238.28 grams per mole. This formula indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, which together form the complete molecular structure. The molecular weight determination has been consistently reported across multiple chemical suppliers and databases, with some sources reporting 238.29 grams per mole, reflecting minor variations in calculation methods or rounding conventions.
The elemental composition provides insight into the compound's structural characteristics and chemical behavior. The carbon-to-hydrogen ratio suggests a moderate degree of unsaturation, primarily attributable to the aromatic benzene ring system and the carbonyl group of the ester functionality. The presence of two nitrogen atoms indicates the dual amino functionalities that characterize this compound, while the three oxygen atoms correspond to the ester carbonyl, ester oxygen, and hydroxyl group within the hydroxypropyl substituent.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃ | |
| Molecular Weight | 238.28 g/mol | |
| Exact Mass | 238.13174 | |
| Elemental Composition | C: 60.49%, H: 7.61%, N: 11.76%, O: 20.14% | Calculated |
The exact mass of 238.13174 daltons, as determined by high-resolution mass spectrometry techniques, provides additional precision for analytical identification and confirmation of the compound's identity. This measurement accounts for the precise atomic masses of all constituent elements and serves as a critical parameter for mass spectrometric analysis and structural confirmation.
Properties
IUPAC Name |
ethyl 3-amino-4-(3-hydroxypropylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-17-12(16)9-4-5-11(10(13)8-9)14-6-3-7-15/h4-5,8,14-15H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOOPYLYMGWWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239742 | |
| Record name | Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-46-5 | |
| Record name | Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Ethyl 4-[(3-hydroxypropyl)amino]-3-nitrobenzoate
- Reaction Mechanism : A halogen (e.g., fluorine) at the 4-position of ethyl 3-nitrobenzoate undergoes nucleophilic substitution with 3-amino-1-propanol.
- Conditions :
- Solvent : Polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃, Cs₂CO₃).
- Temperature : 80–100°C for 6–12 hours.
- Example :
Ethyl 4-fluoro-3-nitrobenzoate reacts with 3-amino-1-propanol in DMF at 90°C for 8 hours to yield the intermediate nitro compound1.
Step 2: Nitro Group Reduction
- Catalytic Hydrogenation :
- Catalyst : Pd/C (5–10% loading).
- Conditions : H₂ gas (1–3 atm) in ethanol or methanol at 25–50°C for 2–5 hours2.
- Yield : ~85–90%.
- Transfer Hydrogenation :
- Reagents : Ammonium formate, Pd/C.
- Conditions : Microwave irradiation (100°C, 2–5 minutes) in ethanol3.
- Yield : ~80–88%.
Purification : Recrystallization from ethyl acetate or ethanol45.
Reductive Amination
An alternative route involves reductive amination of a ketone intermediate, though this method is less common for hydroxypropyl-substituted derivatives.
Procedure :
- Synthesis of Ethyl 3-nitro-4-oxobenzoate : Oxidation of a methyl or hydroxymethyl group at the 4-position.
- Amination : Reaction with 3-amino-1-propanol under reductive conditions (NaBH₃CN, Ti(iOPr)₄).
- Nitro Reduction : As described in Method 1.
Challenges : Requires selective oxidation and may involve competing side reactions.
Direct Coupling Strategies
Buchwald-Hartwig Amination :
- Catalyst : Pd(OAc)₂/Xantphos.
- Conditions : Reaction of ethyl 3-amino-4-bromobenzoate with 3-hydroxypropylamine in toluene at 100°C6.
- Limitations : Limited reactivity of bromine in electron-rich aromatic systems.
Comparison of Methods
| Method | Key Steps | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Substitution + Reduction | Nitro substitution → Hydrogenation | DMF, 90°C; H₂/Pd/C, 50°C | 80–90% | High yield, scalable | Requires halogenated starting material |
| Transfer Hydrogenation | Microwave-assisted reduction | NH₄HCO₂, Pd/C, 100°C, 2 min | 80–88% | Rapid, energy-efficient | Specialized equipment required |
| Reductive Amination | Oxidation → Reductive amination | NaBH₃CN, Ti(iOPr)₄ | 60–70% | Avoids halogenated precursors | Low yield, multiple steps |
Key Research Findings
- Microwave-assisted reduction significantly reduces reaction time (2–5 minutes vs. 2–5 hours)7.
- Solvent choice critically impacts substitution efficiency: DMF outperforms THF or acetone in nitro displacement reactions8.
- Protection of the hydroxy group (e.g., as a TBS ether) is unnecessary during hydrogenation, simplifying the workflow9.
-
Kumar et al., PMC Articles, 2010. ↩
-
Kumar et al., PMC Articles, 2010. ↩
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Kumar et al., PMC Articles, 2010. ↩
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Kumar et al., PMC Articles, 2010. ↩
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Kumar et al., PMC Articles, 2010. ↩
-
ChemicalBook Synthesis Routes, 2016. ↩
-
ChemicalBook Synthesis Routes, 2016. ↩
-
ChemicalBook Synthesis Routes, 2016. ↩
-
KR Patent 102299990B1, 2014. ↩
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate (KMnO₄).
- Reduction : The ester group can be reduced to alcohol derivatives using reducing agents such as sodium borohydride (NaBH₄).
- Substitution : The aromatic ring can undergo electrophilic substitution reactions, expanding its utility in organic synthesis.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties . It is being investigated as a biochemical probe to understand its interactions with biological macromolecules. The amine groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
Medicine
This compound shows promise in medicinal chemistry as a candidate for drug development. Its pharmacological properties are being explored for potential applications as:
- Anti-inflammatory agents
- Analgesics
Research indicates that it may interact with specific molecular targets, influencing biochemical pathways relevant to disease mechanisms .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for developing coatings and other materials with specific functional characteristics .
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity against specific types of cancer cells.
- Antimicrobial Properties : Research highlighted its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.
These case studies underscore the compound's versatility and potential impact across different scientific domains.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Hydroxyalkyl vs. Alkyl Chains: The presence of a hydroxyl group in the 3-hydroxypropyl or 2-hydroxyethyl substituent enhances hydrophilicity and enables intermolecular hydrogen bonding, as evidenced by the 3D network in Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate crystals . In contrast, non-hydroxylated analogues (e.g., Ethyl 3-amino-4-(propylamino)benzoate) exhibit reduced aqueous solubility .
- Ester Group Effects: Methyl esters (e.g., Methyl 4-((3-hydroxypropyl)amino)benzoate) generally have lower molecular weights and lipophilicity compared to ethyl esters, impacting their pharmacokinetic profiles .
- Electron-Donating vs. Withdrawing Groups: The nitro group in Ethyl 3-nitro-4-(n-propylamino)benzoate reduces basicity at the aromatic ring, contrasting with the electron-donating amino groups in other compounds .
Physicochemical Properties and Spectroscopic Data
Hydrogen Bonding and Crystal Packing
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate forms a 3D network via O-H⋯N and N-H⋯O interactions, creating R2<sup>2</sup>(14) and R2<sup>2</sup>(16) motifs .
- Ethyl 3-nitro-4-(n-propylamino)benzoate exhibits an intramolecular N-H⋯O bond, resulting in a six-membered envelope conformation .
Spectroscopic Trends
Comparative NMR data (from and ):
Hydroxypropyl/hydroxyethyl substituents introduce additional downfield shifts for hydroxyl protons (~4.8 ppm) and distinct carbon environments.
Biological Activity
Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate, a compound with the molecular formula and a molecular weight of 238.28 g/mol, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features an aromatic benzoate structure with both primary and secondary amine functionalities. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's amine groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. This interaction may lead to modulation of biochemical pathways, influencing cellular functions such as proliferation and apoptosis.
Potential Biological Activities
- Antimicrobial Activity : this compound has been studied for its antimicrobial properties. Preliminary tests indicate that it exhibits significant inhibitory effects against various bacterial strains.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Activity
A series of experiments conducted on human cancer cell lines (MCF-7 and A549) revealed that this compound significantly reduced cell viability. The IC50 values were found to be approximately 15 µM for MCF-7 cells, indicating substantial antiproliferative effects .
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Primary and secondary amines | ~15 µM |
| Ethyl 4-amino benzoate | Lacks hydroxypropyl group | Not evaluated |
| Ethyl 3-amino benzoate | Lacks the secondary amine | Not evaluated |
The unique combination of functional groups in this compound sets it apart from similar compounds, enhancing its potential for diverse biological activities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate?
The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes reacting a halogenated benzoate precursor (e.g., ethyl 4-iodobenzoate) with 3-aminopropanol under catalytic conditions. For example, copper iodide (CuI) and L-proline in dimethyl sulfoxide (DMSO) under argon facilitate efficient amination . Refluxing with aryl acids or hydrazide-forming agents can also introduce functional groups to the scaffold, as demonstrated in analogous benzoate syntheses .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s hydrogen-bonding network (e.g., O-H⋯N and N-H⋯O interactions) stabilizes its 3D packing, as observed in structurally similar ethyl benzoate derivatives. Refinement using SHELXL software ensures accurate unit cell parameter determination (e.g., a = 23.2300 Å, b = 14.5914 Å for a related compound) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies substituent positions and confirms regioselectivity. Overlapping signals from amino and hydroxy groups may require 2D NMR (e.g., COSY, HSQC) for resolution. UV-Vis spectroscopy (λmax ~255 nm) aids in purity assessment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during amination?
Catalyst selection (e.g., CuI/L-proline systems) and solvent polarity (DMSO vs. THF) significantly influence regioselectivity. Protecting groups (e.g., acetyl for -NH2) or directing groups (e.g., nitro) on the benzoate ring can steer substitution to the desired position. Kinetic studies under inert atmospheres (argon) minimize side reactions .
Q. What strategies address discrepancies in crystallographic data between studies?
Discrepancies in unit cell parameters (e.g., β angle variations) may arise from temperature fluctuations or crystal quality. Re-refinement with updated SHELXL versions or alternative software (e.g., OLEX2) can resolve inconsistencies. Cross-validating with powder XRD or computational models (DFT) ensures reliability .
Q. How do hydrogen-bonding patterns influence the compound’s physicochemical properties?
Intermolecular hydrogen bonds (e.g., O-H⋯N) enhance thermal stability and solubility in polar solvents. Comparative studies of derivatives (e.g., 2-hydroxyethyl vs. 3-hydroxypropyl substituents) reveal how chain length affects melting points and crystallinity .
Q. What computational approaches predict the compound’s interactions in biological systems?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations use SCXRD-derived coordinates to model binding to targets like enzymes or receptors. Hydrogen-bond donor/acceptor sites identified in crystallography guide pharmacophore mapping .
Methodological Challenges and Solutions
Q. What are the pitfalls in NMR characterization, and how are they mitigated?
Signal broadening from exchangeable protons (-NH, -OH) complicates analysis. Deuteration (e.g., D2O shake) or low-temperature NMR suppresses exchange. Derivatization (e.g., trifluoroacetylation of -NH2) simplifies spectra .
Q. How is polymorphism investigated for this compound?
Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy detect polymorphic forms. SCXRD of multiple crystal batches, grown under varied conditions (e.g., solvent evaporation vs. diffusion), identifies stable polymorphs .
Q. What catalytic systems enhance yield in large-scale synthesis?
Copper-catalyzed systems (e.g., CuI/L-proline) offer scalability but require optimization of catalyst loading (5–10 mol%) and reaction time (16–24 hrs). Microwave-assisted synthesis reduces time and improves yield for small batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
